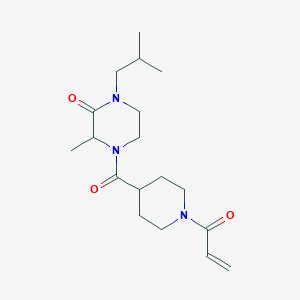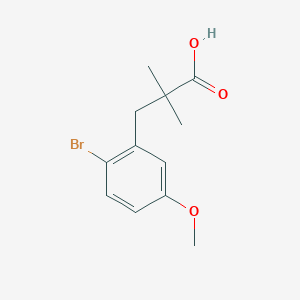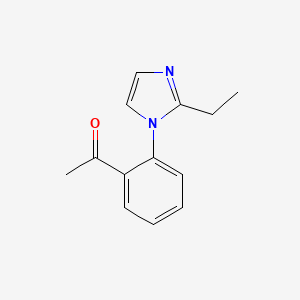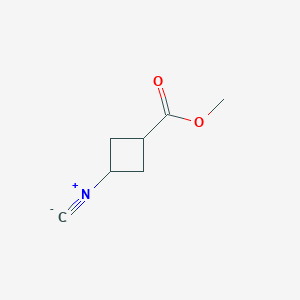
1-Isocyano-3-(methoxycarbonyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-3-(methoxycarbonyl)cyclobutane is a unique organic compound characterized by its strained cyclobutane ring structure
Preparation Methods
The synthesis of 1-Isocyano-3-(methoxycarbonyl)cyclobutane typically involves the formation of the cyclobutane ring followed by the introduction of the isocyano and methoxycarbonyl groups. One common synthetic route includes the cycloaddition of suitable precursors under controlled conditions to form the cyclobutane ring. The isocyano group can be introduced through reactions involving isocyanides, while the methoxycarbonyl group is often added via esterification reactions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
1-Isocyano-3-(methoxycarbonyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Cycloaddition: The strained cyclobutane ring can undergo cycloaddition reactions, resulting in the formation of larger ring systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyano-3-(methoxycarbonyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules due to its strained ring structure and reactive functional groups.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly as a bioisostere in the design of new pharmaceuticals.
Material Science: Its reactivity and structural properties can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isocyano-3-(methoxycarbonyl)cyclobutane involves its reactive isocyano group and strained cyclobutane ring. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The strained ring system can undergo strain-release reactions, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Isocyano-3-(methoxycarbonyl)cyclobutane can be compared with other isocyanocyclobutane derivatives, such as:
1-Isocyano-3-(methoxycarbonyl)benzene: This compound has a benzene ring instead of a cyclobutane ring, leading to different reactivity and applications.
1-Isocyano-3-(methoxycarbonyl)cyclopentane: The cyclopentane ring introduces different strain and reactivity compared to the cyclobutane ring.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl 3-isocyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6H,3-4H2,2H3 |
InChI Key |
AKRUSSRODGSOPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
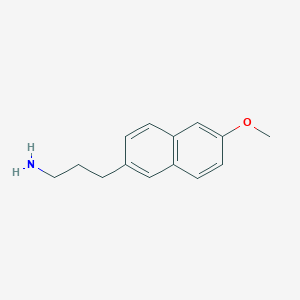
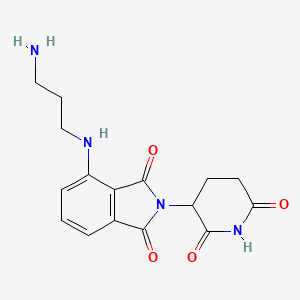

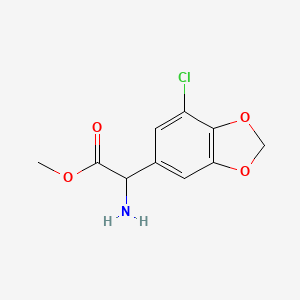



![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
